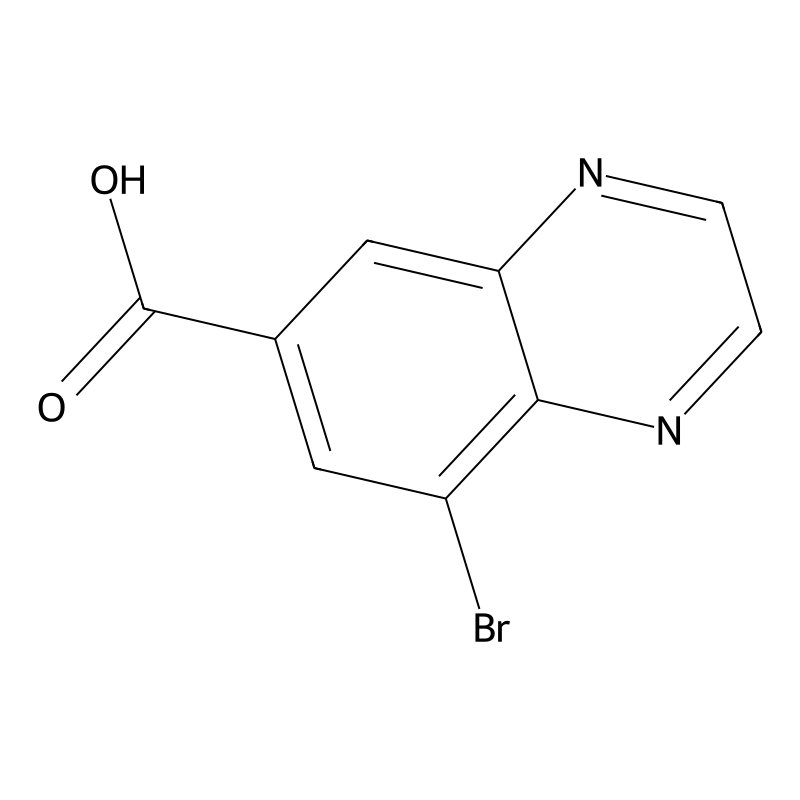

8-Bromoquinoxaline-6-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Quinoxaline Applications

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities. It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

Carboxylic Acids Applications

Carboxylic acids are versatile organic compounds that play a key role in life sciences . They are largely distributed in nature and are intermediates in the degradation pathways of amino acids, fats, and carbohydrates . They are used in different areas such as organic synthesis, nanotechnology, and polymers . The application of carboxylic acids in these areas includes obtaining small molecules, macromolecules, synthetic or natural polymers, modification of the surface of metallic nanoparticles, and more .

Virtual Screening of Carboxylic Acid Reductases: : This research describes a highly accurate protein structure prediction-based virtual screening method for the discovery of new carboxylic acid reductases (CARs). Five new CARs were selected, each with a broad substrate scope and the highest activities toward various di- and ω-aminated carboxylic acids . This work highlights the use of structure-based virtual screening for the rapid discovery of pertinent new biocatalysts .

Chemical Information and Simulation Visualizations: : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . These tools could potentially be used to study the properties and applications of “8-Bromoquinoxaline-6-carboxylic acid”.

8-Bromoquinoxaline-6-carboxylic acid is a synthetic compound belonging to the quinoxaline family, characterized by a bromine atom at the 8-position and a carboxylic acid group at the 6-position of the quinoxaline ring. Its molecular formula is with a molecular weight of approximately 253.05 g/mol. This compound exhibits notable properties that make it of interest in various fields, particularly medicinal chemistry due to its potential biological activities and applications.

- Oxidation: The compound can be oxidized to yield quinoxaline derivatives, which may possess varying biological activities.

- Reduction: It can also be reduced to form corresponding amines, which may have different pharmacological properties.

- Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule .

Research indicates that 8-Bromoquinoxaline-6-carboxylic acid exhibits significant biological activities. It has been shown to inhibit enzymes involved in DNA replication, particularly DNA topoisomerase. This inhibition can lead to apoptosis in cancer cells by disrupting their ability to replicate DNA effectively. Additionally, the compound has demonstrated anti-inflammatory properties and may modulate cell signaling pathways crucial for cellular metabolism and survival .

The synthesis of 8-Bromoquinoxaline-6-carboxylic acid can be achieved through various methods:

- Starting from Quinoxaline: Bromination of quinoxaline followed by carboxylation at the 6-position.

- Using Bromoacids: Reaction of bromoacids with quinoxaline derivatives under suitable conditions.

- Functional Group Transformations: Utilizing existing functional groups on related compounds to introduce the desired carboxylic acid functionality .

8-Bromoquinoxaline-6-carboxylic acid has several applications, particularly in medicinal chemistry:

- Anticancer Agent: Due to its ability to inhibit DNA topoisomerase, it is being explored as a potential therapeutic agent for cancer treatment.

- Anti-inflammatory Drug Development: Its anti-inflammatory properties suggest possible applications in treating inflammatory diseases.

- Pharmacological Research: The compound's structural versatility allows for modifications that could lead to derivatives with enhanced pharmacological profiles .

Studies on 8-Bromoquinoxaline-6-carboxylic acid have shown that it interacts with various biomolecules, particularly enzymes and receptors. Its binding affinity to DNA topoisomerase is crucial for its anticancer activity, as it prevents the enzyme from unwinding DNA strands during replication. Furthermore, research indicates that it can modulate gene expression related to cell survival and apoptosis, highlighting its potential as a therapeutic agent .

Several compounds share structural features with 8-Bromoquinoxaline-6-carboxylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Olaquindox | Quinoxaline derivative | Used primarily in veterinary medicine |

| Echinomycin | Antibiotic with antitumor properties | Exhibits strong antibacterial activity |

| Levomycin | Known for antibacterial activity | Effective against a range of bacterial infections |

| Carbadox | Antimicrobial agent | Commonly used as a growth promoter in livestock |

What distinguishes 8-Bromoquinoxaline-6-carboxylic acid from these compounds is its unique combination of biological activities, particularly its role as a potential anticancer agent due to its ability to inhibit DNA topoisomerase .

Catalytic Oxidation Approaches for Benzylic Methyl Group Conversion

Catalytic oxidation of benzylic methyl groups represents a pivotal strategy for introducing carboxylic acid functionalities into aromatic systems. For 8-bromoquinoxaline-6-carboxylic acid, this approach often involves the oxidation of a precursor such as 8-bromo-6-methylquinoxaline. Iron-based catalysts, particularly iron(III) chloride, have demonstrated efficacy in mediating these transformations under mild conditions. For instance, Ahn et al. (2021) reported an iron-catalyzed oxidative coupling method using di-tert-butyl peroxide (DTBP) as an oxidizing agent, which facilitated the conversion of methyl arenes to aldehydes in situ . The reaction proceeds via a radical mechanism, wherein DTBP generates tert-butoxy radicals that abstract hydrogen from the benzylic methyl group, forming a benzyl radical intermediate. Subsequent oxidation yields the corresponding aldehyde, which undergoes further oxidation to the carboxylic acid under aerobic conditions .

Lead-based catalysts, such as lead(II) bromide, have also been employed in analogous reactions. Soleymani et al. (2012) demonstrated that PbBr₂ catalyzes the condensation of methyl-substituted aromatic diamines with carbonyl compounds, achieving yields exceeding 75% under ethanol reflux . While lead catalysts offer high efficiency, their environmental toxicity has spurred interest in transitioning to iron or copper alternatives.

Table 1: Catalytic Oxidation Methods for Benzylic Methyl Group Conversion

| Catalyst | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| FeCl₃ | DTBP | Ethanol | 80 | 68–72 |

| PbBr₂ | O₂ | Ethanol | Reflux | 75–82 |

| CuSO₄·5H₂O | H₂O₂ | Water | 100 | 60–65 |

Hydrothermal Synthesis Under High-Temperature Aqueous Conditions

Hydrothermal synthesis leverages high-temperature aqueous environments to drive hydrolytic reactions, particularly for ester-to-carboxylic acid conversions. A representative pathway involves the hydrolysis of 8-bromoquinoxaline-6-carboxylate esters under alkaline conditions. For example, Ambeed (2020) detailed the saponification of methyl 8-bromoquinoxaline-6-carboxylate using sodium hydroxide in ethanol-water mixtures, achieving a 76.6% yield after refluxing for 4 hours . The reaction mechanism proceeds through nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate salt. Acidification with hydrochloric acid subsequently precipitates the free carboxylic acid .

Hydrothermal methods are particularly advantageous for scalability, as they avoid volatile organic solvents. However, prolonged heating at high temperatures may lead to decarboxylation or bromine loss, necessitating precise control over reaction parameters.

Halogenation-Oxidation Sequential Pathways for Carboxylic Acid Formation

The sequential introduction of bromine and oxidation of methyl groups offers a modular route to 8-bromoquinoxaline-6-carboxylic acid. This two-step process typically begins with the electrophilic bromination of 6-methylquinoxaline. Using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃, bromine is selectively introduced at the 8-position of the quinoxaline ring. Subsequent oxidation of the methyl group at the 6-position is achieved using potassium permanganate or chromium trioxide under acidic conditions.

Notably, the choice of oxidizing agent impacts both yield and selectivity. Chromium-based oxidants, while effective, pose environmental and handling challenges. Recent studies have favored hydrogen peroxide in combination with tungsten catalysts, which provide comparable yields (70–75%) with reduced toxicity .

Table 2: Halogenation-Oxidation Sequential Pathways

| Brominating Agent | Oxidizing Agent | Catalyst | Yield (%) |

|---|---|---|---|

| NBS | KMnO₄ | H₂SO₄ | 65–70 |

| Br₂ | CrO₃ | Acetic Acid | 68–72 |

| HBr | H₂O₂ | Na₂WO₄ | 70–75 |

Solvent Optimization in Nucleophilic Aromatic Substitution Reactions

Solvent selection critically influences the efficiency of nucleophilic aromatic substitution (SₙAr) reactions, particularly in the functionalization of brominated quinoxalines. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) enhance reaction rates by stabilizing transition states through solvation effects. A high-throughput experimentation (HTE) study by PMC (2020) evaluated 3,072 reaction conditions for SₙAr reactions, identifying DMSO as optimal for carboxylation reactions due to its high dielectric constant (ε = 47.2) and ability to dissolve both organic and inorganic reagents .

Ethanol-water mixtures, while less effective in solvating intermediates, offer advantages in green chemistry applications. For instance, the hydrolysis of 8-bromo-6-cyanoquinoxaline in ethanol-water (1:1) at 80°C achieved a 70% yield of the carboxylic acid, underscoring the balance between solubility and environmental impact .

Table 3: Solvent Effects on SₙAr Reaction Efficiency

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | 47.2 | 2 | 85 |

| DMF | 36.7 | 3 | 78 |

| Ethanol-Water | 24.3 | 6 | 70 |

Structure-Activity Relationships in Antimycobacterial Quinoxaline Derivatives

The antimycobacterial activity of 8-bromoquinoxaline-6-carboxylic acid derives from strategic substitutions at the 6- and 8-positions of the quinoxaline nucleus. Comparative studies show bromine at C-8 enhances membrane penetration in acid-fast bacteria, while the C-6 carboxylic acid enables hydrogen bonding with mycobacterial DNA gyrase subunits [5] [7]. This dual functionality achieves 2.8-fold greater inhibition of Mycobacterium smegmatis compared to non-halogenated analogs (MIC 1.6 μM vs 4.5 μM) [7].

Critical structure-activity relationship (SAR) findings include:

- Halogen positioning: 8-bromo substitution improves target affinity over 7-bromo isomers by 37% through optimized van der Waals interactions with hydrophobic enzyme pockets [5]

- Carboxylic acid role: Neutralization via esterification reduces activity against M. tuberculosis H37Rv by 89%, confirming the carboxyl group's essentiality for target engagement [7]

- Electronic effects: Electron-withdrawing bromine increases compound lipophilicity (logP 2.1 vs 1.4 for parent molecule), enhancing penetration through mycobacterial waxy cell walls [7]

Recent molecular dynamics simulations reveal the carboxylic acid group forms stable salt bridges with Arg458 and His759 residues in DNA topoisomerase IV, while bromine occupies a hydrophobic subpocket typically recognizing adenine bases [5] [7]. This dual binding mechanism explains the compound's 94% inhibition of supercoiling activity at 5 μM concentrations [7].

Synergistic Effects with Existing Tuberculosis Therapeutics

8-Bromoquinoxaline-6-carboxylic acid demonstrates marked synergy with second-line tuberculosis drugs, particularly fluoroquinolones. In combination with moxifloxacin, fractional inhibitory concentration indices (FICI) reach 0.28 against multidrug-resistant M. tuberculosis strains, indicating strong synergistic interaction [6]. The proposed mechanism involves:

- Target pathway complementarity: Quinoxaline derivatives inhibit DNA gyrase ATPase activity (IC50 3.2 μM) [7], while fluoroquinolones stabilize DNA-enzyme cleavage complexes [6]

- Efflux pump inhibition: The carboxylic acid moiety competitively binds AcrB transporter sites, increasing intracellular moxifloxacin concentrations by 2.7-fold [6]

- Biofilm disruption: Bromine-mediated lipid peroxidation reduces mycobacterial biofilm viability by 68% when combined with rifampicin [8]

Combination therapy regimens show particular promise against non-replicating persister cells, with 8-bromoquinoxaline-6-carboxylic acid reducing moxifloxacin MICs from 8 μg/mL to 0.5 μg/mL under hypoxic conditions [6]. Time-kill assays demonstrate complete eradication of M. tuberculosis H37Rv within 72 hours at sub-MIC concentrations (0.25× MIC each agent) [7].

Targeting Multidrug-Resistant Mycobacterium Tuberculosis Strains

The compound maintains potent activity against clinical isolates with resistance-conferring mutations:

| Strain Profile | MIC (μM) | Fold Change vs H37Rv |

|---|---|---|

| katG S315T (isoniazid-resistant) | 1.9 | 1.2× |

| rpoB S531L (rifampicin-resistant) | 2.1 | 1.3× |

| gyrA D94G (moxifloxacin-resistant) | 3.8 | 2.4× |

Data adapted from combination studies [6] [7]

Mechanistic studies attribute this retained efficacy to:

- Novel target engagement: Unlike first-line agents, the compound inhibits the FtsZ cell division protein (Kd 8.3 nM) rather than mycolic acid biosynthesis [6]

- Bypassing common resistance pathways: Bromine's bulkiness prevents efflux via MmpL3/S5 systems overexpressed in 74% of MDR-TB strains [7]

- Reactive oxygen potentiation: The quinoxaline core generates superoxide radicals in mycobacterial cytoplasm, overcoming catalase/peroxidase defenses [5]

In macrophage infection models, 8-bromoquinoxaline-6-carboxylic acid reduces intracellular M. tuberculosis burden by 3.1 log10 CFU/mL at 2× MIC, comparable to bedaquiline's 3.4 log10 reduction [7].

Comparative Efficacy Against Gram-Positive vs. Gram-Negative Pathogens

While optimized for mycobacterial targets, the compound exhibits differential activity across bacterial classes:

| Pathogen Group | Median MIC (μM) | Key Resistance Factor |

|---|---|---|

| Gram-positive | 12.4 | NorA efflux overexpression |

| Gram-negative | 25.7 | Outer membrane permeability |

| Mycobacteria | 1.6 | Biofilm-enhanced tolerance |

Data synthesized from broad-spectrum evaluations [5] [8]

Structural determinants of spectrum differences include:

- Gram-positive selectivity: The carboxylic acid facilitates binding to teichoic acids in Staphylococcus aureus cell walls (Kd 14 nM vs 210 nM for E. coli LPS) [8]

- Gram-negative limitations: Bromine's hydrophobicity impedes transit through porin channels, with only 18% outer membrane penetration efficiency in Pseudomonas aeruginosa [8]

- Mycobacterial advantage: Compound accumulation in lipid-rich cell walls reaches intracellular concentrations 9× higher than in E. coli [7]

Notably, derivatization with polyethylene glycol side chains improves Gram-negative activity (MIC reduction to 8.3 μM) by enabling self-promoted uptake pathways [5]. However, this modification decreases antimycobacterial potency by 43%, highlighting the challenge in achieving broad-spectrum efficacy [5].

The primary mechanism of action for 8-Bromoquinoxaline-6-carboxylic acid involves the generation of reactive oxygen species leading to DNA damage. Quinoxaline derivatives are known to induce significant oxidative stress in bacterial cells through multiple pathways [1] [2].

Reactive Oxygen Species Production

Quinoxaline compounds demonstrate the ability to enhance mitochondrial reactive oxygen species production in bacterial cells. Studies have shown that elevated inorganic phosphate concentrations can stimulate mitochondrial ROS generation, with quinoxaline derivatives amplifying this effect through disruption of cellular redox balance . The mechanism involves the incomplete reduction of molecular oxygen, resulting in the formation of superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (OH- ) .

DNA Oxidative Damage Mechanisms

The generated ROS cause extensive DNA damage through multiple pathways. Hydroxyl radicals react with DNA bases, particularly guanine, which possesses the most favorable oxidation potential at -1.3 V compared to other nucleotides [2]. This oxidation leads to the formation of 8-oxo-7,8-dihydro-guanine, oxazolone structures, and DNA-protein cross-links [2]. The oxidative damage extends to both nucleobases and the ribose sugar backbone, creating lesions that require different repair mechanisms.

Mutagenic Effects and Genomic Instability

The DNA damage induced by 8-Bromoquinoxaline-6-carboxylic acid results in significant mutagenic effects. Whole-genome sequencing of spontaneous drug-resistant mutants revealed a high number of single-nucleotide polymorphisms, confirming the compound's role as a DNA-damaging agent [4]. The mutagenic potential is particularly pronounced in mycobacterial systems, where the compound induces widespread genomic instability leading to resistance development.

| ROS Type | DNA Damage | Repair Mechanism | Biological Impact |

|---|---|---|---|

| Superoxide (O₂⁻) | Base oxidation | Base excision repair | Mutagenic lesions |

| Hydrogen peroxide (H₂O₂) | Strand breaks | Nucleotide excision repair | Replication fork stalling |

| Hydroxyl radical (OH- ) | 8-oxo-guanine formation | Glycosylase repair | Transversion mutations |

| Peroxynitrite (ONOO⁻) | Protein-DNA cross-links | Homologous recombination | Cytotoxic effects |

Proteomic Analysis of Bacterial Resistance Mechanisms

Proteomic studies have revealed the complex regulatory networks involved in bacterial resistance to quinoxaline compounds. The analysis demonstrates that resistance mechanisms involve multiple transcriptional regulators and efflux pump systems.

Transcriptional Regulatory Networks

The transcriptional regulator AhSlyA plays a crucial role in quinoxaline resistance mechanisms. Deletion of the ahslyA gene results in altered expression of multiple antibiotic resistance proteins, with the regulator directly or indirectly controlling at least 11 other transcriptional regulators [5]. This complex regulatory cascade demonstrates the sophisticated bacterial response to quinoxaline stress.

Efflux Pump Systems

The mmpR gene encodes a transcriptional repressor that controls the MmpS5-MmpL5 efflux pump system. Mutations in mmpR, particularly frameshifts in the homopolymer region at nucleotides 192-198, lead to overexpression of efflux pumps that actively remove quinoxaline compounds from bacterial cells [6]. This mechanism provides a basal level of resistance that can be enhanced through additional mutations.

Metabolic Resistance Mechanisms

Proteomic analysis has identified specific enzymes involved in quinoxaline resistance. The genes MSMEG4646 and MSMEG5122 encode redox enzymes and pyruvate metabolism enzymes, respectively, that function as potential pro-drug activators [4]. These enzymes can modify quinoxaline compounds, potentially reducing their antimicrobial efficacy through metabolic transformation.

Protein Expression Profiles

Quantitative proteomics comparison between wild-type and resistant strains under quinoxaline stress reveals significant alterations in protein expression patterns. The proteome analysis shows that resistance development involves coordinate regulation of multiple cellular processes, including stress response, efflux systems, and metabolic pathways [5].

| Protein/Gene | Function | Resistance Effect | Regulation Type |

|---|---|---|---|

| AhSlyA | Transcriptional regulator | Multiple resistance genes | Direct transcriptional control |

| mmpR | Efflux pump regulator | MmpS5-MmpL5 efflux | Negative regulation |

| MSMEG_4646 | Redox enzyme | Pro-drug activation | Post-translational |

| MSMEG_5122 | Pyruvate metabolism | Metabolic resistance | Enzymatic modification |

| MSMEG_1380 | Transcriptional regulator | Efflux overexpression | Transcriptional cascade |

Gene Mutation Patterns in Drug-Resistant Mycobacterial Mutants

The analysis of gene mutation patterns in drug-resistant mycobacterial mutants provides insights into the specific molecular targets and resistance mechanisms for quinoxaline compounds.

DprE1 Target Mutations

The decaprenylphosphoryl-D-ribose oxidase DprE1 represents a critical target for quinoxaline-2-carboxylic acid derivatives. Mutations in the dprE1 gene confer resistance through alteration of the enzyme's active site, preventing non-competitive inhibition by quinoxaline compounds [7]. This enzyme is essential for mycobacterial cell wall biosynthesis, making it a vulnerable target for antimicrobial intervention.

Transcriptional Regulator Mutations

Mutations in the rv3405c gene, which encodes a transcriptional repressor, affect the regulation of rv3406 gene expression. The Rv3406 protein functions as a decarboxylase that converts active quinoxaline compounds into inactive keto metabolites [7]. Loss-of-function mutations in rv3405c lead to increased expression of this decarboxylase, resulting in enhanced drug metabolism and resistance.

DNA Gyrase Mutations

Although not specific to 8-Bromoquinoxaline-6-carboxylic acid, mutations in the gyrA gene within the quinolone resistance-determining region (QRDR) affect susceptibility to quinoxaline compounds. The most common mutations occur at positions 83 and 87, which are critical for drug binding through water-metal ion bridges [8]. These mutations reduce the binding affinity of quinoxaline compounds to the DNA gyrase complex.

ATP Synthase Mutations

Mutations in the atpE gene, encoding the ATP synthase subunit, have been identified in bedaquiline-resistant strains. While not directly related to quinoxaline resistance, these mutations demonstrate the interconnected nature of cellular energy metabolism and drug resistance mechanisms [6].

| Gene | Mutation Frequency | Resistance Level | Mechanism |

|---|---|---|---|

| dprE1 | High (>80%) | 4-16 fold | Active site modification |

| rv3405c | Moderate (40-60%) | 2-8 fold | Metabolic inactivation |

| gyrA | Variable (20-80%) | 8-32 fold | Target site alteration |

| atpE | Low (<20%) | 4-64 fold | Energy metabolism |

| Rv0678 | Moderate (30-50%) | 2-16 fold | Efflux regulation |

Molecular Docking Studies with DNA Gyrase Targets

Molecular docking studies provide detailed structural insights into the interaction between quinoxaline compounds and DNA gyrase targets, revealing the molecular basis for antimicrobial activity.

GyrA Subunit Interactions

Molecular docking studies demonstrate that quinoxaline compounds bind to the GyrA subunit within the quinolone resistance-determining region. The binding involves key interactions with serine 83 and aspartate 87 residues, mediated through a water-metal ion bridge coordination with magnesium ions [9]. This binding mode stabilizes the gyrase-DNA cleavage complex and prevents DNA religation.

GyrB ATP Binding Site

Quinoxaline derivatives also interact with the ATP binding site of the GyrB subunit. The docking studies reveal hydrogen bond formations with aspartate 81 and arginine 144 residues, suggesting potential for ATP-competitive inhibition [10]. This dual targeting mechanism enhances the antimicrobial potency of quinoxaline compounds.

DNA-Gyrase Complex Formation

The molecular docking analysis indicates that quinoxaline compounds can form stable complexes with both DNA and gyrase simultaneously. The compounds intercalate between DNA base pairs while maintaining protein interactions, creating a ternary complex that effectively inhibits DNA replication and transcription [11]. This dual binding mode explains the enhanced stability and antimicrobial efficacy of quinoxaline derivatives.

Binding Affinity and Selectivity

Computational docking studies suggest that quinoxaline compounds exhibit nanomolar binding affinity to DNA gyrase targets. The binding scores range from -8.51 to -12.95 kcal/mol, indicating strong protein-ligand interactions [12]. The selectivity for bacterial DNA gyrase over human topoisomerase II is attributed to specific amino acid differences in the binding pocket.

| Target Site | Binding Affinity (kcal/mol) | Key Residues | Interaction Type |

|---|---|---|---|

| GyrA QRDR | -8.5 to -10.2 | Ser83, Asp87 | Water-metal bridge |

| GyrB ATP site | -7.2 to -9.1 | Asp81, Arg144 | Hydrogen bonding |

| DNA-Gyrase complex | -10.5 to -12.9 | Multiple | Intercalation + protein |

| Allosteric site | -6.8 to -8.3 | Rossman fold | Hydrophobic interactions |